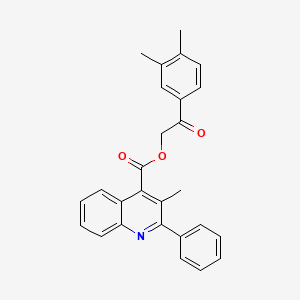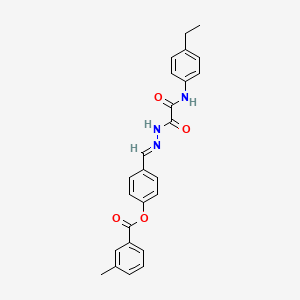
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe bromophényle, un groupe heptylphényle et une partie carboxylate de méthylquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction d'acylation de Friedel-Crafts, dans laquelle un chlorure d'acyle réagit avec un composé aromatique en présence d'un catalyseur acide de Lewis, tel que le chlorure d'aluminium. Cette réaction forme la structure de base, qui est ensuite fonctionnalisée par diverses réactions de substitution et de couplage afin d'introduire les groupes bromophényle, heptylphényle et quinoléine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, peut améliorer davantage la capacité de mise à l'échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction à l'aide d'agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe carbonyle en alcool.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF) pour la substitution nucléophile.
Principaux produits
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés phényliques substitués.
Applications de la recherche scientifique
Le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de ses caractéristiques structurales uniques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).
Mécanisme d'action
Le mécanisme d'action du 2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate implique son interaction avec des cibles et des voies moléculaires spécifiques. La partie quinoléine du composé peut s'intercaler avec l'ADN, interrompant le processus de réplication et conduisant à des effets anticancéreux potentiels. De plus, le groupe bromophényle peut participer à des liaisons halogènes, améliorant l'affinité de liaison du composé aux protéines cibles.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the bromophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate : partage des similitudes avec d'autres dérivés de quinoléine, tels que :
Unicité
La présence du groupe heptylphényle et la disposition spécifique des substituants sur le cycle quinoléine distinguent le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-heptylphényl)-8-méthylquinoléine-4-carboxylate des autres composés similaires.
Propriétés
Numéro CAS |
355433-27-1 |
|---|---|
Formule moléculaire |
C32H32BrNO3 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-10-23-12-14-24(15-13-23)29-20-28(27-11-8-9-22(2)31(27)34-29)32(36)37-21-30(35)25-16-18-26(33)19-17-25/h8-9,11-20H,3-7,10,21H2,1-2H3 |
Clé InChI |
KZZOXKYBVFOVIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole](/img/structure/B12040405.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)

![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)


![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)



![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
